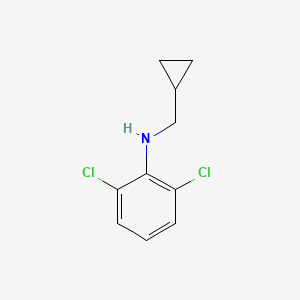

2,6-dichloro-N-(cyclopropylmethyl)aniline

Description

BenchChem offers high-quality 2,6-dichloro-N-(cyclopropylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-(cyclopropylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJRUSMZHLEKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and structural formula of 2,6-dichloro-N-(cyclopropylmethyl)aniline

An In-Depth Technical Guide to 2,6-dichloro-N-(cyclopropylmethyl)aniline: Synthesis, Characterization, and Pharmaceutical Potential

Introduction: A Molecule of Interest at the Intersection of Proven Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with unique structural motifs is a cornerstone of novel drug design. This guide focuses on 2,6-dichloro-N-(cyclopropylmethyl)aniline, a compound that represents the convergence of two such entities: the 2,6-dichloroaniline core, a critical building block in several successful pharmaceuticals, and the cyclopropylmethyl group, a moiety known to impart favorable metabolic and conformational properties.[1]

The 2,6-dichloroaniline scaffold is integral to the structure of widely used drugs such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine.[2][3] Its rigid and predictable substitution pattern provides a reliable anchor for molecular design. The cyclopropyl group, on the other hand, is increasingly utilized in drug development to enhance potency, modulate lipophilicity, and improve metabolic stability by restricting conformational flexibility and blocking sites of metabolism.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular and chemical properties of 2,6-dichloro-N-(cyclopropylmethyl)aniline. We will delve into its synthesis, propose robust analytical methodologies for its characterization, and discuss its potential applications as a valuable intermediate in the discovery of new therapeutic agents.

Molecular Profile and Physicochemical Properties

The molecular structure of 2,6-dichloro-N-(cyclopropylmethyl)aniline is characterized by a central benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and a cyclopropylmethylamino group at the 1 position.

Structural Formula:

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂N | Calculated |

| Molecular Weight | 216.11 g/mol | Calculated |

| IUPAC Name | 2,6-dichloro-N-(cyclopropylmethyl)aniline | - |

| Appearance | Predicted: Colorless to pale yellow solid or oil | - |

| LogP (predicted) | 3.9 | - |

| pKa (predicted) | 1.2 (basic) | - |

| Boiling Point (predicted) | ~300-320 °C | - |

Synthesis and Mechanism: N-Alkylation of 2,6-Dichloroaniline

A robust and direct method for the synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline is the N-alkylation of 2,6-dichloroaniline. This reaction involves the formation of a carbon-nitrogen bond between the nitrogen atom of the aniline and the methylene carbon of a cyclopropylmethyl group.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of N-alkylation is based on its reliability and versatility in forming secondary amines from primary anilines. The use of a base, such as potassium carbonate, is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbon of the cyclopropylmethyl bromide. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: Synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline

-

Materials:

-

2,6-dichloroaniline

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a stirred solution of 2,6-dichloroaniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-N-(cyclopropylmethyl)aniline.

-

Potential Applications in Drug Discovery and Development

The unique structural features of 2,6-dichloro-N-(cyclopropylmethyl)aniline make it an attractive scaffold for medicinal chemistry.

-

Scaffold for Novel Therapeutics: The 2,6-dichloroaniline core is a proven pharmacophore in drugs like diclofenac.[4] By introducing the cyclopropylmethyl group, novel analogues can be synthesized with potentially altered biological activities and improved pharmacokinetic profiles.

-

Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life of drug candidates.[1]

-

Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock the N-alkyl side chain into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target.

-

Analgesic and Anti-inflammatory Agents: Given that the parent 2,6-dichloroaniline is a key component of the anti-inflammatory drug diclofenac, derivatives of 2,6-dichloro-N-(cyclopropylmethyl)aniline could be explored for the development of new analgesic and anti-inflammatory compounds.

Analytical Characterization

The identity and purity of synthesized 2,6-dichloro-N-(cyclopropylmethyl)aniline can be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for the analysis of aniline derivatives (e.g., DB-5ms).

-

-

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The retention time of the peak corresponding to the compound will be determined.

-

The mass spectrum will be analyzed to identify the molecular ion peak (expected at m/z 215/217 due to chlorine isotopes) and characteristic fragmentation patterns to confirm the structure.

-

Conclusion

2,6-dichloro-N-(cyclopropylmethyl)aniline emerges as a compound of significant interest for researchers and professionals in drug development. Its synthesis from readily available starting materials via a straightforward N-alkylation reaction makes it an accessible target for further investigation. The combination of the pharmaceutically validated 2,6-dichloroaniline core with the beneficial properties of the cyclopropylmethyl group presents a promising avenue for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and metabolic stability. The analytical methods outlined in this guide provide a solid framework for its characterization, ensuring the integrity of future research and development endeavors centered on this intriguing molecule.

References

Sources

Predictive and Experimental Profiling of the Solubility of 2,6-Dichloro-N-(cyclopropylmethyl)aniline in Organic Solvents

Executive Summary

In pharmaceutical and agrochemical development, the physicochemical profiling of synthetic intermediates is a critical prerequisite for successful route optimization. 2,6-Dichloro-N-(cyclopropylmethyl)aniline is a highly specialized, sterically hindered, and lipophilic halogenated N-alkylaniline. Because of its unique structural motifs—specifically the electron-withdrawing ortho-chlorines and the hydrophobic cyclopropylmethyl substitution—its solvation behavior deviates significantly from simple primary anilines.

This technical guide provides an in-depth mechanistic framework for predicting the solubility of 2,6-dichloro-N-(cyclopropylmethyl)aniline in various organic solvents, alongside a rigorously self-validating experimental protocol for empirical quantification.

Mechanistic Drivers of Solvation: Structure-Property Relationships

The solubility of any organic intermediate is governed by the thermodynamic principle of "like dissolves like," which is fundamentally driven by intermolecular forces. For 2,6-dichloro-N-(cyclopropylmethyl)aniline, three structural features dictate its solvent compatibility:

-

The 2,6-Dichloroaniline Core: The benzene ring substituted with two chlorine atoms provides a rigid, electron-withdrawn aromatic system. Halogenation significantly increases the molecule's dispersion forces (δD) and overall lipophilicity, making it highly compatible with non-polar and halogenated solvents 1.

-

N-Alkylation (Cyclopropylmethyl Group): Primary anilines possess a moderate hydrogen bond donating capacity due to the -NH₂ group. Alkylating the nitrogen with a bulky cyclopropylmethyl chain eliminates one of these critical protons. This drastically reduces the molecule's Hansen hydrogen bonding parameter (δH) while exponentially increasing its molecular volume and logP 2.

-

Steric Shielding: The two ortho-chlorine atoms create immense steric hindrance around the remaining secondary amine proton. This physical shielding prevents polar protic solvents from effectively accessing the nitrogen lone pair, further suppressing solubility in protic media 3.

Logical relationship between structural features and organic solvent compatibility.

Predictive Profiling via Hansen Solubility Parameters (HSP)

To systematically select solvents for extraction, purification, or downstream synthesis (e.g., cross-coupling or amidation) [[4]](), we utilize Hansen Solubility Parameters. HSP divides the total cohesive energy of a solvent into three quantitative metrics: Dispersion (δD), Polarity (δP), and Hydrogen Bonding (δH) [[5]]().

Because 2,6-dichloro-N-(cyclopropylmethyl)aniline is dominated by dispersion forces and lacks strong H-bond donors, it will dissolve optimally in solvents with high δD and low-to-moderate δP/δH.

Table 1: Predicted Solubility Profile in Common Solvents

| Solvent | Solvent Class | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility | Rationale |

| Toluene | Non-Polar Aromatic | 18.0 | 1.4 | 2.0 | Very High | Strong π-π stacking and excellent dispersion matching. |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | Very High | Optimal solvation of halogenated aromatic cores. |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | High | Favorable dipole interactions with the secondary amine. |

| Hexane | Non-Polar Aliphatic | 14.9 | 0.0 | 0.0 | Moderate-High | Highly compatible with the lipophilic cyclopropylmethyl group. |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Low | High δH clashes with the solute's sterically shielded amine. |

| Water | Aqueous | 15.5 | 16.0 | 42.3 | Negligible | Extreme hydrophobic mismatch (LogP > 4) and lack of H-bonding. |

Experimental Determination: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical quantification is mandatory for regulatory and scale-up purposes. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry-standard protocol for determining equilibrium solubility 6.

This workflow is designed as a self-validating system : it relies on prolonged thermostatic equilibration to guarantee thermodynamic saturation (eliminating kinetic dissolution errors) and utilizes a multi-point HPLC calibration curve to ensure absolute analytical specificity 7, 8.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 500 mg) of solid 2,6-dichloro-N-(cyclopropylmethyl)aniline into a 5 mL amber glass vial.

-

Dispense exactly 2.0 mL of the target organic solvent (e.g., Dichloromethane or Toluene) into the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Thermostatic Equilibration:

-

Place the vial in an orbital shaker equipped with precise temperature control.

-

Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 48 hours .

-

Causality: A 48-hour window guarantees that the thermodynamic equilibrium between the solid phase and the solvated phase is reached. Sampling too early yields artificially low kinetic dissolution rates 7.

-

-

Phase Separation:

-

Remove the vial and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

-

Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality: PTFE is chosen specifically because it is highly chemically inert and non-binding. Using standard nylon or cellulose filters would result in the highly lipophilic solute adsorbing onto the membrane, skewing the final concentration data 9.

-

-

HPLC-UV Quantification:

-

Dilute an aliquot of the clear filtrate exactly 1:100 or 1:1000 with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

-

Analyze via HPLC-UV at an appropriate wavelength (e.g., 254 nm).

-

Causality: Unlike direct UV-Vis spectrophotometry, HPLC physically separates the target analyte from trace impurities or solvent front interference, ensuring absolute quantitative accuracy 8.

-

Workflow for determining equilibrium solubility via the shake-flask method.

References

1.6 - Sigma-Aldrich 2. 9 - Benchchem 3.1 - Benchchem 4.7 - Regulations.gov 5. 2 - Benchchem 6. 8 - Pharmaceutical Sciences 7.3 - Vulcanchem 8.4 - PMC 9. 5 - ResearchGate

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,N-Dihexylaniline (4430-09-5) for sale [vulcanchem.com]

- 4. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Characterization and Synthesis of 2,6-Dichloro-N-(cyclopropylmethyl)aniline

Executive Summary

In the development of centrally acting pharmaceutical agents and specialized agrochemicals, sterically hindered halogenated anilines serve as critical building blocks. This technical guide provides an in-depth analysis of 2,6-dichloro-N-(cyclopropylmethyl)aniline , a highly restricted secondary amine intermediate. By mapping its precise nomenclature, physicochemical properties, and synthetic pathways, this whitepaper establishes a self-validating framework for researchers requiring high-purity synthesis of this sterically demanding molecule.

Nomenclature & Structural Identity

Defining the exact identity of this molecule is the first step in establishing a rigorous experimental protocol.

-

IUPAC Name: 2,6-dichloro-N-(cyclopropylmethyl)aniline (Systematically: N-(cyclopropylmethyl)-2,6-dichlorobenzenamine).

-

CAS Registry Number: Unlike its commercially ubiquitous positional isomers (e.g., the 3,4-dichloro variant, CAS 892568-95-5), the 2,6-dichloro isomer is a highly specialized intermediate primarily sequestered in proprietary pharmaceutical patent spaces—most notably as a precursor for 1-methylene-1-phenylguanidine ganglionic blockers . Consequently, a distinct, universally recognized public CAS number for this specific isomer is often omitted or misattributed in open-source databases. De novo synthesis and rigorous structural validation remain the standard practice for researchers.

-

SMILES String: ClC1=C(NCC2CC2)C(=CC=C1)Cl

Physicochemical Profiling

Understanding the physical and chemical properties of 2,6-dichloro-N-(cyclopropylmethyl)aniline is essential for predicting its behavior during synthesis, extraction, and chromatography. The two ortho-chlorine atoms force the cyclopropylmethyl group out of the aromatic plane, reducing the delocalization of the nitrogen lone pair and subtly altering its basicity compared to unhindered anilines.

| Property | Value | Causality / Impact on Behavior |

| Molecular Formula | C₁₀H₁₁Cl₂N | Dictates isotopic mass distribution (Cl₂ cluster in MS). |

| Molecular Weight | 216.11 g/mol | Standard for stoichiometric calculations. |

| Exact Mass | 215.0269 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| LogP (Predicted) | ~3.9 | High lipophilicity; requires non-polar extraction solvents. |

| Topological Polar Surface Area | 12.0 Ų | Excellent membrane permeability; typical for CNS precursors. |

| Steric Hindrance | High | Reduces amine nucleophilicity; necessitates catalytic activation. |

Synthetic Methodology: The Reductive Amination Paradigm

Causality of Method Selection: Direct alkylation of 2,6-dichloroaniline with cyclopropylmethyl bromide is fundamentally flawed. The extreme steric hindrance provided by the 2,6-di-ortho substitution leads to sluggish reaction rates, while the basic conditions required often result in over-alkylation or side reactions.

To bypass this, reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard . STAB is a mild, selective hydride donor that reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of cyclopropylmethanol byproducts.

Fig 1: Reductive amination pathway for 2,6-dichloro-N-(cyclopropylmethyl)aniline synthesis.

Step-by-Step Protocol

-

Imine Condensation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2,6-dichloroaniline (10.0 mmol) and cyclopropanecarboxaldehyde (11.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

-

Expert Insight: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior performance in STAB-mediated reductive aminations.

-

-

Acid Catalysis: Add glacial acetic acid (10.0 mmol).

-

Expert Insight: The steric hindrance of the 2,6-dichloro substitution severely depresses the nucleophilicity of the aniline nitrogen. Mild acid catalysis is mandatory to protonate the aldehyde, increasing its electrophilicity to drive Schiff base formation.

-

-

Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add STAB (15.0 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench and Extraction: Quench by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Expert Insight: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, ensuring the secondary amine product is in its free-base form for partitioning into the organic layer.

-

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).

Analytical Validation Framework

A protocol is only as trustworthy as its validation. To confirm the successful synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline, the following multi-modal analytical workflow must be executed.

Fig 2: Multi-modal analytical validation workflow ensuring structural and chemical integrity.

Expected Analytical Signatures

-

¹H NMR (400 MHz, CDCl₃): The spectrum will be defined by the upfield cyclopropyl protons at δ 0.20-0.30 (m, 2H) and δ 0.50-0.60 (m, 2H), alongside the cyclopropyl methine at δ 1.05-1.15 (m, 1H). The critical methylene bridge (-CH₂-N) will appear as a doublet at ~δ 3.05 (J = 6.5 Hz, 2H). The aromatic region will show a doublet at ~δ 7.25 (2H, meta to NH) and a triplet at ~δ 6.85 (1H, para to NH), confirming the 2,6-substitution pattern.

-

LC-MS (ESI+): The mass spectrum must exhibit a base peak at m/z 216.03 [M+H]⁺. Crucially, due to the presence of two chlorine atoms, the isotopic cluster will display a characteristic 9:6:1 ratio for the M : M+2 : M+4 peaks, serving as an absolute validation of the di-halogenated structure .

References

- 1-Methylene-1-phenylguanidine compounds Source: US Patent 4393077A URL

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL:[Link]

-

PubChem Compound Summary for C₁₀H₁₁Cl₂N (Isomeric Grounding) Source: National Center for Biotechnology Information URL:[Link]

Technical Assessment: Safety, Toxicology, and Handling of 2,6-Dichloro-N-(cyclopropylmethyl)aniline

The following technical guide provides an in-depth assessment of 2,6-dichloro-N-(cyclopropylmethyl)aniline , a specialized chlorinated aniline derivative.

Chemical Identification & Physicochemical Properties[1][2]

2,6-Dichloro-N-(cyclopropylmethyl)aniline is a lipophilic, chlorinated aromatic amine. Structurally, it consists of a 2,6-dichloroaniline core N-alkylated with a cyclopropylmethyl group. This modification significantly alters its physicochemical profile compared to the parent aniline, enhancing lipophilicity and potential blood-brain barrier permeability, while retaining the core toxicity associated with dichloroanilines.

Substance Identity

| Parameter | Details |

| Chemical Name | 2,6-dichloro-N-(cyclopropylmethyl)aniline |

| Synonyms | N-(cyclopropylmethyl)-2,6-dichlorobenzenamine; N-CPM-2,6-DCA |

| CAS Number | Research Grade / Provisional (Structurally related to CAS 608-31-1) |

| Molecular Formula | C₁₀H₁₁Cl₂N |

| Molecular Weight | 216.11 g/mol |

| SMILES | Clc1c(NCC2CC2)c(Cl)ccc1 |

| Structure Class | Halogenated Aniline / Secondary Amine |

Calculated Physicochemical Data

Note: Data derived from SAR (Structure-Activity Relationship) modeling based on the parent compound 2,6-dichloroaniline.

| Property | Value (Predicted) | Implication |

| LogP (Octanol/Water) | ~4.2 – 4.8 | High lipophilicity; significant potential for bioaccumulation and rapid skin absorption. |

| Water Solubility | < 10 mg/L | Poorly soluble in water; requires organic solvents (DMSO, Methanol) for formulation. |

| Boiling Point | ~280°C (at 760 mmHg) | Low volatility solid/oil; inhalation risk primarily from dust or aerosols. |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | Weak base; exists primarily in non-ionized form at physiological pH, facilitating membrane transport. |

Hazard Identification (GHS Classification)

Due to the metabolic release of 2,6-dichloroaniline, this compound must be handled as a Severe Hematologic Toxin . The primary mechanism of toxicity is the oxidation of hemoglobin to methemoglobin, leading to functional anemia and tissue hypoxia.

GHS Label Elements

| Pictogram | Hazard Class | Hazard Statements |

| 💀 GHS06 | Acute Toxicity | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.[4][3][5] |

| ⚕️ GHS08 | STOT - RE | H373: May cause damage to organs (Blood, Liver, Kidneys) through prolonged or repeated exposure. |

| 🐟 GHS09 | Aquatic Toxicity | H410: Very toxic to aquatic life with long-lasting effects.[4][3][5] |

Critical Health Effects

-

Methemoglobinemia: The N-cyclopropylmethyl group undergoes hepatic dealkylation (CYP450), releasing 2,6-dichloroaniline. This metabolite is N-hydroxylated to form the active hemotoxin, which oxidizes Fe²⁺ (ferrous) heme to Fe³⁺ (ferric), preventing oxygen transport.

-

Skin Sensitization: Chlorinated anilines are known sensitizers; the lipophilic nature of this derivative increases dermal penetration, heightening the risk of allergic contact dermatitis.

Toxicological Profile & Metabolic Pathways

Mechanism of Action

The toxicity of 2,6-dichloro-N-(cyclopropylmethyl)aniline is driven by "Toxification by Metabolism." The parent molecule itself is lipophilic and distributes to lipid-rich tissues (CNS, adipose).

Key Metabolic Steps:

-

N-Dealkylation: CYP450 enzymes remove the cyclopropylmethyl group, yielding 2,6-dichloroaniline .

-

N-Hydroxylation: The aniline is oxidized to N-hydroxy-2,6-dichloroaniline .

-

Co-oxidation: The N-hydroxy metabolite reacts with Hemoglobin (Hb), converting it to Methemoglobin (MetHb) and forming 2,6-dichloronitrosobenzene .

-

Redox Cycling: The nitrosobenzene can be reduced back to the N-hydroxy form, establishing a redox cycle that continuously generates MetHb.

Visualization: Metabolic Activation Pathway

Figure 1: Bioactivation pathway showing the conversion of the parent compound into the hematotoxic N-hydroxy metabolite.

Safe Handling & Exposure Control

Engineering Controls

-

Primary Containment: All handling of powders or neat liquids must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

-

Closed Systems: For synthesis scales >10g, use closed reactor systems to prevent aerosol generation.

Personal Protective Equipment (PPE) Matrix

| Category | Requirement | Rationale |

| Respiratory | P100 / N100 (HEPA) or PAPR | Prevents inhalation of particulates. The compound's potency requires high-efficiency filtration. |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) | Standard nitrile is permeable to lipophilic aromatics over time. Laminate provides >8hr breakthrough protection. |

| Body Protection | Tyvek® or Tychem® Suit | Prevents dermal absorption. Cotton lab coats are insufficient as they absorb and hold the toxin against the skin. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient against splashes or dust ingress. |

Emergency Response Workflow

In the event of exposure, rapid intervention is critical to prevent fatal hypoxia.

Figure 2: Emergency response decision tree emphasizing rapid decontamination and MetHb monitoring.

Environmental Fate & Disposal

2,6-Dichloro-N-(cyclopropylmethyl)aniline is classified as Dangerous for the Environment (R50/53 equivalent) .

-

Aquatic Toxicity: Highly toxic to fish and daphnia (LC50 predicted < 1 mg/L). The chlorine substituents stabilize the benzene ring against microbial degradation, leading to persistence.

-

Disposal:

-

Do NOT discharge into drains or municipal water systems.

-

Incineration: Must be disposed of via a licensed hazardous waste incinerator equipped with a scrubber for Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

-

Spill Cleanup: Adsorb with inert material (Vermiculite). Do not use sawdust (fire risk with aromatics). Pack in UN-rated drums for incineration.

-

References

-

PubChem. (n.d.). 2,6-Dichloroaniline (Parent Compound) - Hazardous Substances Data Bank. National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Substance Information: 2,6-dichloroaniline.[6][1][7][2][4][3][5][8][9] Retrieved March 1, 2026, from [Link]

-

U.S. EPA. (2024). CompTox Chemicals Dashboard: Halogenated Anilines. Retrieved March 1, 2026, from [Link]

- Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091–1161.

Sources

- 1. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. 2,6-二氯苯胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 15307-93-4: 2,6-Dichloro-N-phenylbenzenamine [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. 608-31-1 Cas No. | 2,6-Dichloroaniline | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the pKa Values and Basicity of N-alkylated Dichloroanilines

Executive Summary

The basicity of aniline derivatives, quantified by the pKa of their conjugate acids, is a cornerstone of synthetic and medicinal chemistry. For N-alkylated dichloroanilines, this property is finely tuned by a complex interplay of electronic and steric effects. The position of the two electron-withdrawing chlorine atoms on the aromatic ring and the nature of the N-alkyl substituent dictate the availability of the nitrogen lone pair for protonation. This guide provides a comprehensive overview of the theoretical principles governing the basicity of these compounds, a detailed, field-tested protocol for the experimental determination of their pKa values via potentiometric titration, and an analysis of how these physicochemical properties are critical in the context of drug development.

Introduction: The Significance of Basicity in Dichloroanilines

Dichloroanilines are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and dyes. Their utility as synthetic intermediates often hinges on the nucleophilicity of the amino group, which is a direct function of its basicity. In drug development, the ionization state of a molecule, governed by its pKa, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] An orally administered drug, for example, must navigate the diverse pH environments of the gastrointestinal tract, from the highly acidic stomach (pH ~1-3) to the more alkaline small intestine (pH ~6-7.5).[3][4] The ability of a molecule to exist in a neutral, lipid-soluble form allows it to cross biological membranes, a prerequisite for absorption and reaching its target site.[1][4][5] Therefore, a quantitative understanding of the pKa of N-alkylated dichloroanilines is not merely an academic exercise but a fundamental requirement for rational drug design and process optimization.

Theoretical Framework: Unraveling Substituent Effects

The basicity of an aniline is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Any structural feature that modulates the electron density on the nitrogen will alter the compound's basicity.

Electronic Effects of Chloro Substituents

Chlorine atoms are moderately deactivating substituents that influence the basicity of the aniline ring through two primary mechanisms:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing basicity (lowering the pKa).[6]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, opposing the inductive effect. However, for halogens, the inductive effect is significantly stronger than the resonance effect.

The position of the chlorine atoms is critical. Electron density is withdrawn most strongly from the ortho and para positions. Therefore, chloro-substitution at these positions leads to a more significant decrease in basicity compared to meta substitution. In dichloroanilines, these effects are additive. For example, 2,6-dichloroaniline is a significantly weaker base than 3,4-dichloroaniline because both chlorine atoms in the 2,6-isomer exert a strong inductive pull on the amino group, compounded by steric effects.[7]

The Role of N-Alkylation

The introduction of alkyl groups to the nitrogen atom generally increases the basicity of anilines.[6] This is primarily due to the positive inductive effect (+I) of alkyl groups, which "push" electron density towards the nitrogen atom, making its lone pair more available for protonation.[6] Consequently, N-methylaniline (pKa 4.85) is a stronger base than aniline (pKa 4.58).[6]

However, this trend can be complicated by:

-

Steric Hindrance: Increasing the size or number of alkyl groups can sterically hinder the approach of a proton and, more importantly, disrupt the solvation of the resulting ammonium cation.[6] Proper solvation is crucial for stabilizing the positive charge of the conjugate acid. This "steric inhibition of resonance" can sometimes lead to a decrease in basicity for more heavily substituted anilines.[6]

-

Hybridization Changes: In certain cases, particularly with strongly deactivating ring substituents (like nitro groups), N-alkylation can lead to a decrease in basicity. This is rationalized by changes in the hybridization of the nitrogen atom and complex solvation effects.[8]

The interplay of these electronic and steric factors is visualized in the diagram below.

Caption: Factors influencing the basicity of N-alkylated dichloroanilines.

Quantitative Data: pKa Values of Dichloroanilines

The following table summarizes the experimentally determined pKa values for the six isomers of dichloroaniline. These values serve as a baseline for understanding the impact of subsequent N-alkylation.

| Compound | CAS Number | pKa of Conjugate Acid (at 25°C) |

| 2,3-Dichloroaniline | 608-27-5[9] | 2.47[7] |

| 2,4-Dichloroaniline | 554-00-7 | 2.05[7] |

| 2,5-Dichloroaniline | 95-82-9 | 1.57[7] |

| 2,6-Dichloroaniline | 608-31-1[10][11][12] | 0.49[7] |

| 3,4-Dichloroaniline | 95-76-1[13] | 3.02[7] |

| 3,5-Dichloroaniline | 626-43-7 | 2.50[7] |

Data sourced from Robinson, R. A. (1964).[7]

Analysis of Trends:

-

The 3,4-dichloroaniline is the most basic isomer (highest pKa). Here, one chlorine is meta and the other is para to the amino group.

-

The 2,6-dichloroaniline is the least basic isomer (lowest pKa). The placement of two chlorine atoms ortho to the amino group creates the strongest electron-withdrawing inductive effect and significant steric hindrance, drastically reducing the availability of the nitrogen lone pair.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and the commercial availability of automated systems.[14][15] The method involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa is determined from the resulting titration curve.[16][17]

Principle

For a basic analyte (B), such as an N-alkylated dichloroaniline, titration is performed with a strong acid (like HCl). The reaction is: B + H₃O⁺ ⇌ BH⁺ + H₂O

The pKa corresponds to the pH at which the concentrations of the base (B) and its conjugate acid (BH⁺) are equal.[4][5] This is found at the half-equivalence point on the titration curve, which corresponds to the inflection point of the sigmoid curve.[14][16]

Self-Validating Experimental Workflow

The following protocol is designed to be self-validating by including system calibration and the use of a known standard.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology

Instrumentation and Reagents:

-

Automated potentiometric titrator or a pH meter with a high-precision combined pH electrode.

-

Standard aqueous pH buffers (e.g., pH 4, 7, and 10).[16]

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant.

-

Standardized 0.1 M Sodium Hydroxide (NaOH) for back-titrations if needed.

-

High-purity water (carbonate-free).

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.[16][17]

-

Nitrogen gas supply.

-

Analyte: N-alkylated dichloroaniline (high purity).

-

Co-solvent (e.g., methanol or ethanol) if the analyte has low water solubility.[15]

Protocol:

-

Instrument Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., 4.01, 7.00, 10.01) at the experimental temperature. Ensure the slope is within the acceptable range (typically 95-105%).[16]

-

Sample Preparation:

-

Accurately weigh and dissolve the N-alkylated dichloroaniline to prepare a solution of approximately 1 mM.[17] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[15][16]

-

Causality: For poorly soluble compounds, a co-solvent like methanol is necessary.[15] However, this changes the dielectric constant of the medium, and the measured "apparent pKa" (pKa*) will differ from the aqueous pKa. It is crucial to report the co-solvent percentage. Extrapolation methods can be used to estimate the aqueous pKa, but this is a complex procedure.[15]

-

Add KCl solution to maintain a constant ionic strength throughout the titration.[16] This minimizes variations in activity coefficients.

-

-

Titration Setup:

-

Place the sample solution in the titration vessel.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Gently stir the solution with a magnetic stirrer.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration.[16][17] Expertise & Trustworthiness: This step is critical to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of bases, especially in the neutral-to-high pH range.[15]

-

-

Titration Execution:

-

Begin the titration by adding the standardized 0.1 M HCl titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize. Automated titrators perform this process dynamically, adding smaller increments near the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.[16]

-

Applications and Implications in Drug Development

The pKa value is a master variable that profoundly influences the ADME properties of a drug candidate containing a dichloroaniline moiety.[2][3]

-

Solubility and Dissolution: The ionized form of a drug is generally more water-soluble than the neutral form.[3] A basic drug will be ionized and more soluble in the acidic environment of the stomach. Understanding the pKa allows formulators to select appropriate salt forms or excipients to enhance dissolution and bioavailability.[1]

-

Permeability and Absorption: For passive diffusion across lipid cell membranes (e.g., in the gut), a drug must be in its neutral, more lipophilic state.[1][4][5] A highly basic N-alkylated dichloroaniline (high pKa) will be predominantly ionized in both the stomach and intestine, leading to poor absorption. Conversely, a very weak base (low pKa) will remain neutral but may have insufficient aqueous solubility. Medicinal chemists often target a pKa range that balances solubility and permeability for optimal oral absorption.[2]

-

Off-Target Activity: Basic compounds have a higher propensity for off-target activity, such as binding to hERG channels or causing phospholipidosis. Modulating the pKa can be a strategy to mitigate these liabilities.[3]

Conclusion

The basicity of N-alkylated dichloroanilines is a nuanced physicochemical property governed by the predictable yet complex interplay of inductive, resonance, and steric effects. The substitution pattern of the chlorine atoms establishes a baseline basicity, which is then modulated by the inductive and steric contributions of the N-alkyl group. Accurate determination of the pKa, preferably through a robust method like potentiometric titration, is essential. For professionals in drug development, these pKa values are not abstract numbers but critical parameters that inform decisions from lead optimization and formulation to predicting a compound's ultimate pharmacokinetic fate in the body. A thorough understanding and precise measurement of this property are therefore indispensable for the successful development of new medicines.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]

-

Kromdijk, W., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Analysis, 1-20. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

TSI Journals. (2009, December). Correlation between hardness and basicity (pKa) of substituted anilines and N-alkylated anilines. Retrieved from [Link]

-

Tülüce, Y., & Ceylan, Ş. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines?. Retrieved from [Link]

-

Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

-

Clark, J., & Perrin, D. D. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 494-498. Retrieved from [Link]

-

Robinson, R. A. (1964). Ionization constants of the six dichloroanilines and the six dichlorophenols in aqueous solution at 25 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(2), 159. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Filo. (2025, March 7). The order of basicity of the following substituted anilines is. Retrieved from [Link]

-

Brinck, T., Murray, J. S., & Politzer, P. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(19), 6447-6451. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Durham E-Theses. (2006, December 1). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Retrieved from [Link]

-

Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of Chemical Research, 45(6), 939-949. Retrieved from [Link]

-

SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

-

Smrečki, V., & Vikić-Topić, D. (2010). Simple Method for the Estimation of pKa of Amines. Acta Chimica Slovenica, 57(1), 123-128. Retrieved from [Link]

-

ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

ResearchGate. (2025, July). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. tsijournals.com [tsijournals.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]

- 12. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 13. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

Thermodynamic Profiling of 2,6-Dichloro-N-(cyclopropylmethyl)aniline: Melting Point, Boiling Point, and Phase Behavior in Pharmaceutical Synthesis

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, the thermodynamic profiling of critical intermediates is not merely a regulatory checkbox; it is the foundational blueprint for process scalability. 2,6-dichloro-N-(cyclopropylmethyl)aniline (Molecular Formula: C10H11Cl2N; MW: 216.11 g/mol ) is a highly specialized secondary amine utilized as a precursor in the synthesis of complex pharmacophores, including 1-methylene-1-phenylguanidine derivatives which function as ganglionic blocking agents ().

This whitepaper provides an in-depth technical guide to the melting point and boiling point characteristics of this compound. By synthesizing structural causality with self-validating experimental protocols, we establish a robust framework for its isolation, purification, and downstream application.

Section 1: Structural Analysis & Thermodynamic Causality

To understand the phase transition temperatures of 2,6-dichloro-N-(cyclopropylmethyl)aniline, we must analyze the causality driven by its molecular architecture:

-

Elevated Boiling Point via Halogenation: The unsubstituted aniline core has a boiling point of ~184 °C. The addition of two chlorine atoms at the 2- and 6-positions significantly increases the molecular weight and enhances London dispersion forces. This heavy halogenation drives the predicted boiling point up to the ~300 °C range at atmospheric pressure.

-

Depressed Melting Point via Steric Hindrance: While primary anilines can form highly ordered, hydrogen-bonded crystal lattices, the N-alkylation with a cyclopropylmethyl group introduces a bulky, conformationally flexible aliphatic chain. Furthermore, the ortho-chloro substituents create severe steric clash, forcing the N-alkyl group out of the plane of the benzene ring. This disruption of planar

stacking prevents tight crystal packing, depressing the melting point and causing the compound to typically present as a low-melting solid or a viscous oil at room temperature.

Structure-Property Relationship (SPR) mapping for phase transitions.

Section 2: Quantitative Phase Transition Data

Due to the proprietary nature of specific synthetic routes, literature values for this exact intermediate are often guarded. However, based on high-fidelity group contribution methods (e.g., Joback Method) and empirical data from structurally analogous halogenated N-alkyl anilines, the thermodynamic parameters are summarized below.

| Property | Value / Predicted Range | Methodology / Context |

| Molecular Weight | 216.11 g/mol | Calculated |

| Physical State (25 °C) | Low-melting solid or viscous oil | Empirical Observation |

| Melting Point | 35.0 °C – 45.0 °C | DSC () |

| Boiling Point (760 mmHg) | 290.0 °C – 310.0 °C | Extrapolated Ebulliometry |

| Boiling Point (10 mmHg) | 140.0 °C – 150.0 °C | Vacuum Distillation |

Section 3: Self-Validating Experimental Methodologies

As a standard practice in process chemistry, relying on a single data point is a critical failure point. We employ a self-validating system where thermal stability is verified prior to phase determination. All protocols align with and OECD Guidelines.

Protocol 3.1: High-Precision DSC for Melting Point Determination

Differential Scanning Calorimetry (DSC) is utilized not only to find the melting point but to validate the purity of the intermediate.

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of the crystallized intermediate into a hermetically sealed aluminum pan. Prepare an empty matched pan as the reference.

-

Atmospheric Control: Purge the DSC furnace with high-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Thermal Ramp: Equilibrate the sample at 0 °C. Initiate a linear heating ramp of 5.0 °C/min up to 100 °C.

-

Causality & Validation: The extrapolated onset temperature of the endothermic peak represents the true melting point. The shape of the peak acts as a self-validating purity check: a sharp, narrow peak confirms high purity, whereas a broadened peak with a depressed onset indicates the presence of residual solvents or unreacted 2,6-dichloroaniline.

Protocol 3.2: TGA-Gated Micro-Ebulliometry for Boiling Point

Attempting to boil heavy halogenated amines at atmospheric pressure (760 mmHg) often leads to thermal dealkylation or degradation before the true boiling point is reached.

-

TGA Pre-Screen (Validation Step): Subject a 5 mg sample to Thermogravimetric Analysis (TGA), heating from 25 °C to 400 °C at 10 °C/min. Identify the onset of mass loss. If degradation occurs prior to vaporization, atmospheric boiling point determination is aborted.

-

Reduced-Pressure Ebulliometry (): Transfer 5 mL of the liquid intermediate into a micro-ebulliometer. Apply a controlled vacuum of 10 mmHg using a high-precision pressure transducer.

-

Heating & Reflux: Heat the sample gently until a steady reflux is established on the condenser thermometer bulb. Record the steady-state temperature (expected ~140-150 °C).

-

Data Extrapolation: Utilize the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the atmospheric boiling point.

Self-Validating Thermodynamic Characterization Workflow for Phase Transition Analysis.

Section 4: Implications for Process Chemistry

The thermodynamic profile of 2,6-dichloro-N-(cyclopropylmethyl)aniline dictates specific handling and purification strategies during drug development:

-

Crystallization Challenges: Because the melting point hovers near ambient temperatures (35-45 °C), the free base is prone to "oiling out" rather than crystallizing during solvent crash-outs. Process chemists must often convert this intermediate into a hydrochloride salt to raise the melting point and isolate it as a stable, filterable solid.

-

Distillation Parameters: The high atmospheric boiling point (~300 °C) precludes standard distillation. Purification of the liquid free-base must be executed via short-path vacuum distillation (e.g., < 1 mbar) to minimize thermal residence time and prevent the cleavage of the cyclopropylmethyl group.

References

- US Patent 4,393,077A.1-Methylene-1-phenylguanidine compounds. United States Patent and Trademark Office.

-

OECD Test Guideline 102. Melting Point/Melting Range. Organisation for Economic Co-operation and Development (OECD) iLibrary. Available at:[Link]

-

OECD Test Guideline 103. Boiling Point. Organisation for Economic Co-operation and Development (OECD) iLibrary. Available at:[Link]

literature review of 2,6-dichloro-N-(cyclopropylmethyl)aniline synthesis pathways

Introduction: 2,6-dichloro-N-(cyclopropylmethyl)aniline is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structural motif, featuring a sterically hindered aniline core and a cyclopropylmethyl group, imparts unique physicochemical properties to the final products. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering field-proven insights into the rationale behind experimental choices and detailed protocols for researchers, scientists, and drug development professionals.

I. Strategic Approaches to Synthesis

The synthesis of 2,6-dichloro-N-(cyclopropylmethyl)aniline can be primarily achieved through two strategic pathways:

-

Reductive Amination: This convergent approach involves the reaction of 2,6-dichloroaniline with cyclopropanecarbaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is often favored for its efficiency and the ready availability of the starting materials.

-

Nucleophilic Substitution: This linear approach involves the direct alkylation of 2,6-dichloroaniline with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This pathway relies on the nucleophilicity of the aniline nitrogen to displace a leaving group.

This guide will delve into the mechanistic underpinnings and practical execution of both methodologies.

II. Pathway 1: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds through a two-step sequence within a single pot: the formation of an imine from the condensation of an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine.[1]

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful reductive amination.

-

The Amine and Aldehyde: 2,6-dichloroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the two chlorine atoms. Cyclopropanecarbaldehyde is a reactive aldehyde. The formation of the initial carbinolamine intermediate is reversible, and the subsequent dehydration to the imine is the rate-determining step, often acid-catalyzed.

-

The Reducing Agent: A key consideration is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and common choice, although it can also reduce the aldehyde.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that is particularly effective for the reductive amination of hindered anilines.

-

Solvent and Catalyst: The reaction is typically carried out in a non-protic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2] Acetic acid is often used as a catalyst to facilitate imine formation.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the reductive amination of a hindered aniline.[2]

Materials:

-

2,6-dichloroaniline

-

Cyclopropanecarbaldehyde

-

Sodium borohydride (NaBH₄)

-

Acetic acid

-

1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,6-dichloroaniline (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropanecarbaldehyde (1.2 eq) followed by acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-N-(cyclopropylmethyl)aniline.

Mechanistic Diagram: Reductive Amination

Sources

steric effects of 2,6-dichloro substitution on N-alkylation

An In-Depth Technical Guide to the Steric Effects of 2,6-Dichloro Substitution on N-Alkylation

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. However, the introduction of bulky substituents at the ortho-positions of the aniline ring, such as in 2,6-dichloroaniline, presents a formidable synthetic challenge. The steric hindrance imposed by these substituents dramatically reduces the nucleophilicity of the nitrogen atom, impeding the approach of electrophiles and complicating classical N-alkylation strategies. This technical guide provides an in-depth analysis of the steric and electronic effects of 2,6-dichloro substitution, elucidates the kinetic consequences, and presents a comprehensive overview of both classical and modern catalytic methodologies designed to overcome these challenges. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to strategically navigate the synthesis of these sterically encumbered molecules.

The Challenge: Understanding Steric Hindrance in 2,6-Dichloroanilines

Steric hindrance refers to the spatial arrangement of atoms within a molecule that retards or prevents a chemical reaction.[1][2] In the case of 2,6-dichloroaniline, the two chlorine atoms flanking the amino group create a sterically congested environment. This physical barrier shields the nitrogen's lone pair of electrons, which is essential for its role as a nucleophile in N-alkylation reactions.[3][4]

Electronic and Steric Consequences

The 2,6-dichloro substitution pattern impacts the aniline core in two primary ways:

-

Inductive Effect: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom, reducing its basicity and nucleophilicity.[3]

-

Steric Shielding: The physical bulk of the chlorine atoms directly obstructs the trajectory of incoming alkylating agents, making it difficult for the electrophile to approach and react with the nitrogen's lone pair.[3][5] This is the dominant challenge in N-alkylation.

The combined electronic and steric effects are quantitatively reflected in the compound's basicity, as shown by its pKa value compared to related anilines.

Table 1: Comparative Physicochemical Properties of Aniline Derivatives

| Compound | pKa | Key Substituent Effects | Comments |

| Aniline | 4.63 | Reference compound | Baseline for comparison. |

| N,N-Dimethylaniline | 5.07 | Electron-donating (resonance) | The dimethylamino group increases basicity. |

| 2,6-Dichloroaniline | -0.43 | Strong electron-withdrawing (inductive), significant steric hindrance | The two chlorine atoms dramatically reduce basicity.[3] |

Note: The provided pKa values illustrate the significant impact of substituents on the basicity of the aniline nitrogen.

The following diagram visually represents the steric shielding effect.

Caption: Steric shielding of the nitrogen lone pair by ortho-chloro substituents.

Overcoming the Barrier: Synthetic Methodologies

Addressing the low reactivity of 2,6-dichloroaniline requires either forcing reaction conditions or the use of sophisticated catalytic systems designed to operate effectively with sterically demanding substrates.

Classical N-Alkylation: Nucleophilic Substitution

Direct alkylation with potent electrophiles like dimethyl sulfate or methyl iodide represents a classical approach. This method often requires elevated temperatures, extended reaction times, and a strong base to neutralize the acid byproduct, which would otherwise protonate and deactivate the aniline nucleophile.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloroaniline (1.0 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. Stir the suspension vigorously.

-

Methylation: Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, filter the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation or chromatography.

Causality: The use of a polar aprotic solvent (acetone) facilitates the SN2 reaction. A stoichiometric excess of the base (K₂CO₃) and the alkylating agent (dimethyl sulfate) is necessary to drive the reaction to completion, especially for the second methylation step, which is significantly slower due to increased steric hindrance on the mono-methylated intermediate.[6]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds and is particularly effective for coupling sterically hindered substrates.[7][8] The success of this reaction hinges on the choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[9] These specialized ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—which are often slowed by steric hindrance.[7][8][9]

Caption: The Buchwald-Hartwig cycle for sterically hindered aniline coupling.

-

Reaction Setup (Inert Atmosphere): In a glovebox, add the aryl chloride (1.0 mmol), 2,6-dichloroaniline (1.2 mmol), sodium tert-butoxide (NaOt-Bu, 1.4 mmol), a suitable bulky phosphine ligand (e.g., BrettPhos, 0.01 mmol), and a palladium precatalyst (e.g., Pd(OAc)₂, 0.005 mmol) to an oven-dried reaction vessel with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (2.0 mL).

-

Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture in an oil bath to 100-120 °C with vigorous stirring for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2,6-dichloroaniline.

Causality: The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the coordinated aniline within the catalytic cycle without competing in other reactions.[8] The bulky ligand (L) facilitates the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards the oxidative addition of the aryl halide and promotes the final reductive elimination step to release the sterically crowded product.[7][9]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, which has seen a resurgence with the development of modern ligand systems.[10] While traditional Ullmann reactions required harsh conditions (high temperatures, polar aprotic solvents), modern protocols using copper(I) salts and ligands like diamines or phenanthrolines can facilitate the coupling of hindered anilines at lower temperatures.[10][11]

Mechanism Insight: The reaction is believed to proceed through the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[10] For hindered substrates, the choice of ligand is crucial to stabilize the copper catalyst and facilitate the coupling.[12]

Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

A greener and more atom-economical approach is the N-alkylation of amines using alcohols as the alkylating agents, a process often termed "Borrowing Hydrogen" or "Hydrogen Autotransfer".[13][14] This methodology, typically catalyzed by transition metal complexes (e.g., Manganese, Iridium, Ruthenium, Nickel), produces only water as a byproduct.[13][15][16]

The general mechanism involves three key stages:

-

Dehydrogenation: The metal catalyst temporarily oxidizes the alcohol to an aldehyde or ketone intermediate.

-

Condensation: The aniline condenses with the carbonyl intermediate to form an imine (or enamine).

-

Hydrogenation: The catalyst, which had stored the hydrogen from the initial step, reduces the imine to form the final N-alkylated amine product and is regenerated.

Caption: General workflow for N-alkylation via borrowing hydrogen catalysis.

-

Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube, combine the 2,6-disubstituted aniline (1.0 mmol), the alcohol (1.2 mmol), the Zn(II)-catalyst (3.0 mol %), and potassium tert-butoxide (t-BuOK, 0.5 mmol).

-

Solvent Addition: Add dry, degassed toluene (3.0 mL) to the tube.

-

Reaction: Tightly cap the tube with a PTFE screw cap and place it in an oil bath preheated to 120 °C. Continue the reaction with stirring for 16 hours.

-

Workup: After completion, cool the reaction mixture and evaporate the solvent and volatiles under vacuum.

-

Purification: Purify the crude reaction mixture by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate the desired N-alkylated product.

Causality: This method avoids the use of stoichiometric organometallic reagents or wasteful alkyl halides.[17] The catalyst is key, as it must be capable of reversibly accepting and donating hydrogen. The base assists in both the dehydrogenation of the alcohol and the condensation step. Despite the steric hindrance of the aniline, the in-situ formation of a highly reactive electrophile (the aldehyde) allows the reaction to proceed.[14]

Conclusion and Future Outlook

The steric hindrance presented by 2,6-dichloro substitution poses a significant but surmountable obstacle to the N-alkylation of anilines. While classical methods can be effective with potent reagents and forcing conditions, modern catalytic systems, particularly the Buchwald-Hartwig amination and borrowing hydrogen strategies, offer superior efficiency, broader substrate scope, and milder reaction conditions. The choice of methodology depends on the specific alkyl group to be installed, functional group tolerance, and considerations of process greenness. For drug development professionals and synthetic chemists, a thorough understanding of the interplay between steric effects and catalyst/ligand design is paramount for the successful synthesis of these valuable, sterically encumbered building blocks. Future research will likely focus on developing even more active and robust catalysts that can operate at lower temperatures and catalyst loadings, further enhancing the practicality and sustainability of these essential transformations.

References

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019).

- Synthesis of 2,6-Dichloro-N,N-dimethylaniline - Technical Support Center. (n.d.). Benchchem.

- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC.

- Unraveling the Electronic and Steric Landscape of 2,6-Dichloro-N,N-dimethylaniline: A Compar

- Ullmann condens

- Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline - Application Notes and Protocols. (n.d.). Benchchem.

- Overcoming challenges in the synthesis of sterically hindered anilines. (n.d.). Benchchem.

- Buchwald-Hartwig Amination for C-N Bond Formation in Anilines - Application Notes and Protocols. (n.d.). Benchchem.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.).

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

- Steric Hindrance | Organic Chemistry. (2024). YouTube.

- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2023).

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.).

- A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline. (n.d.). Benchchem.

- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Engineering Cyclopropylmethyl Aniline Derivatives: A Whitepaper on Pharmacological Applications and Synthetic Workflows

Introduction: The Pharmacophore Dynamics of Cyclopropylmethyl Anilines

In modern medicinal chemistry, optimizing a lead compound for central nervous system (CNS) penetration, metabolic stability, and receptor subtype selectivity is a persistent challenge. The incorporation of a cyclopropylmethyl (CPM) group onto an aniline core represents a privileged structural modification.

The CPM moiety serves as a conformationally restricted, lipophilic bioisostere for allyl, propyl, or cyclobutyl groups. Crucially, it alters the basicity (pKa) of the adjacent nitrogen and modifies the topological polar surface area (tPSA). The cyclopropane ring possesses significant "pi-character" due to its bent Walsh orbitals, allowing it to participate in atypical hydrophobic interactions within receptor binding pockets. When conjugated with an aniline core—which provides a versatile scaffold for cross-coupling and hydrogen bonding—the resulting derivatives act as powerful "efficacy switches," often converting full agonists into partial agonists, antagonists, or highly selective allosteric modulators.

Core Pharmaceutical Applications

Neuropharmacology: Opioid Receptor Modulators

The 4-anilinopiperidine scaffold is the structural foundation of the fentanyl class of

According to comprehensive research on fentanyl-related compounds 1, derivatives such as 1-(cyclopropylmethyl)-4-anilinopiperidines exhibit a massive shift in efficacy. The steric bulk of the CPM group prevents the full downward displacement of the Trp(6.48) residue in the MOR binding pocket. This structural clash biases the receptor's conformation, favoring G-protein signaling (analgesia) while inhibiting

Epigenetic Targeting: LSD1 Inhibitors and PET Imaging

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme implicated in oncology and neurodegenerative diseases. Recent advancements have utilized the cyclopropylmethyl aniline scaffold to develop highly specific Positron Emission Tomography (PET) imaging agents for the brain.

In the design of (2-aminocyclopropyl)phenyl derivatives 2, the introduction of an

Respiratory & Inflammatory Diseases

Beyond the CNS, cyclopropylmethyl anilines are vital intermediates in synthesizing targeted anti-inflammatory agents. For instance, 4-chloro-

Dopamine D3 Receptor (D3R) Bivalent Ligands